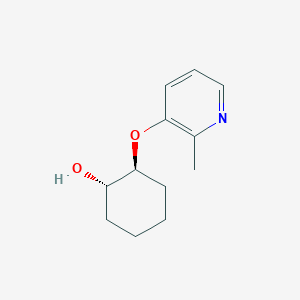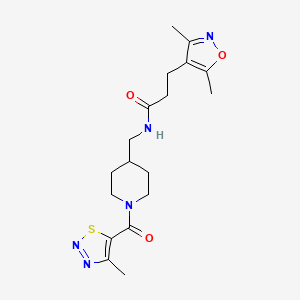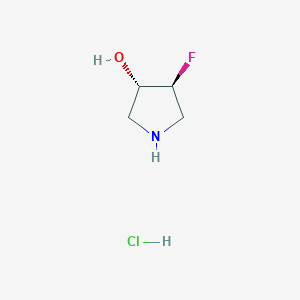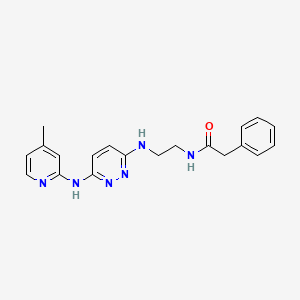
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as Janus kinase (JAK) inhibitors, which are being investigated for their ability to modulate immune responses and treat a variety of diseases.
Applications De Recherche Scientifique
Environmental Impact and Remediation Efforts
Research has identified various chlorinated compounds, similar in structure to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, as pollutants with significant environmental impact. For instance, chlorophenols (CPs), which share chlorinated aromatic rings with the compound of interest, have been studied extensively for their environmental persistence and toxic effects. These compounds are noted for their role as precursors to dioxins in chemical processes, including Municipal Solid Waste Incineration (MSWI), highlighting the need for effective pollution control and remediation technologies (Peng et al., 2016).
Advanced Oxidation Processes for Degradation
The treatment and remediation of organic pollutants, including those structurally related to the compound , have seen significant advancements through the use of oxidoreductive enzymes and redox mediators. This approach enhances the degradation efficiency of recalcitrant compounds, offering a promising pathway for mitigating environmental pollution. Enzymatic treatment, supported by redox mediators, has been explored as a viable method for the remediation of a wide range of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Antioxidant Properties and Health Implications
The antioxidant properties of compounds with similar structural features, such as chromones, have been linked to potential health benefits. These properties enable such compounds to neutralize reactive oxygen species, potentially mitigating cell damage and disease progression. This highlights the broader implications of researching chlorinated compounds, not only for environmental science but also for health and medicine (Yadav et al., 2014).
Mechanisms of Toxicity and Environmental Persistence
Understanding the toxic effects and environmental persistence of chlorinated compounds, including those structurally related to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, is crucial for assessing their impact on human health and ecosystems. Studies have shown that such compounds can exert various toxic effects on aquatic organisms, indicating the importance of controlling their release into the environment (Ge et al., 2017).
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c19-12-3-4-16(14(20)8-12)25-11-18(24)23-7-1-2-13(10-23)26-17-5-6-22-9-15(17)21/h3-6,8-9,13H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBXGDTWQIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)
